molecular formula C16H21ClF3N3O B1408473 1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride CAS No. 1984043-50-6

1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride

Cat. No.: B1408473
CAS No.: 1984043-50-6
M. Wt: 363.8 g/mol
InChI Key: GKAYCWMTBFEWFX-UHFFFAOYSA-N
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Description

1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride is a synthetic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride typically involves the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the piperidinyl group: This step involves the alkylation of the imidazolidinone ring with a piperidine derivative.

    Addition of the trifluoromethyl-benzyl group: This can be done through a nucleophilic substitution reaction using a trifluoromethyl-benzyl halide.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Piperidin-4-yl-3-benzyl-imidazolidin-2-one: Lacks the trifluoromethyl group.

    1-Piperidin-4-yl-3-(2-chlorobenzyl)-imidazolidin-2-one: Contains a chlorobenzyl group instead of a trifluoromethyl-benzyl group.

Uniqueness

1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.

Properties

IUPAC Name

1-piperidin-4-yl-3-[[2-(trifluoromethyl)phenyl]methyl]imidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O.ClH/c17-16(18,19)14-4-2-1-3-12(14)11-21-9-10-22(15(21)23)13-5-7-20-8-6-13;/h1-4,13,20H,5-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAYCWMTBFEWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(C2=O)CC3=CC=CC=C3C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride
Reactant of Route 2
1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride
Reactant of Route 3
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1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride
Reactant of Route 4
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1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride
Reactant of Route 5
1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride
Reactant of Route 6
1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride

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